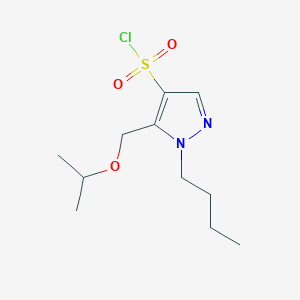
1-butyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as BIPS and is a sulfonyl chloride derivative of pyrazole. BIPS is a white powder that is soluble in organic solvents and is used as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of BIPS is not fully understood, but it is believed to involve the inhibition of enzymes involved in the inflammatory response and the regulation of cell growth. BIPS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
BIPS has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. BIPS has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. BIPS has also been shown to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BIPS in lab experiments include its high purity and stability, as well as its ability to react selectively with other compounds. The limitations of using BIPS in lab experiments include its high cost and the need for specialized equipment and expertise to handle the compound safely.
Zukünftige Richtungen
There are several future directions for research on BIPS. One direction is the development of new drugs based on the structure of BIPS that have improved efficacy and safety profiles. Another direction is the synthesis of new compounds using BIPS as a starting material, with potential applications in materials science and catalysis. Additionally, further research is needed to fully understand the mechanism of action of BIPS and its potential therapeutic applications.
Synthesemethoden
The synthesis of BIPS involves several steps. The first step is the preparation of 3,5-dimethyl-1H-pyrazole by reacting 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride. The second step involves the protection of the hydroxyl group in isopropanol using tert-butyl dimethylsilyl chloride. The third step is the reaction of the protected isopropanol with 1-butylsulfonyl chloride to form 1-butyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
BIPS has been used in various scientific research applications, including the development of new drugs and the synthesis of new compounds. BIPS has been used as a reagent in the synthesis of pyrazole derivatives with potential anti-inflammatory and anti-cancer properties. BIPS has also been used in the development of new drugs for the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-butyl-5-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-4-5-6-14-10(8-17-9(2)3)11(7-13-14)18(12,15)16/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBNFRSZSNBTRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)S(=O)(=O)Cl)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(3-methylbutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2996859.png)
![N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2996860.png)
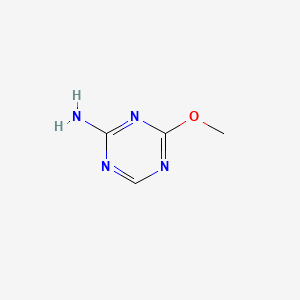
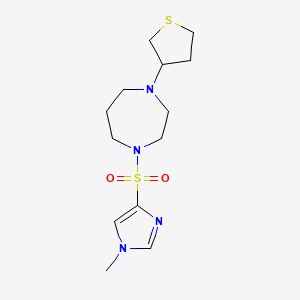
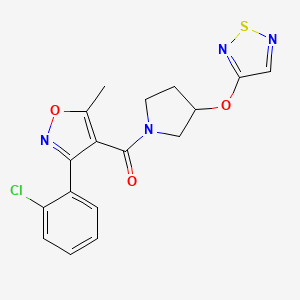
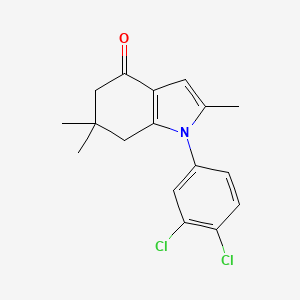
![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2996866.png)
![tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate](/img/structure/B2996867.png)



![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea](/img/structure/B2996874.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2996876.png)
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2996877.png)